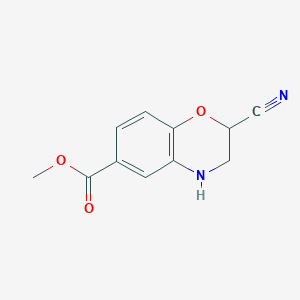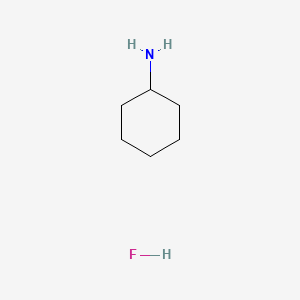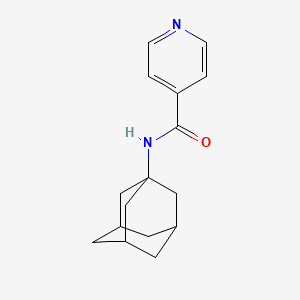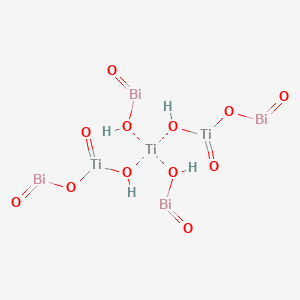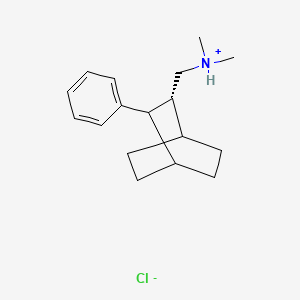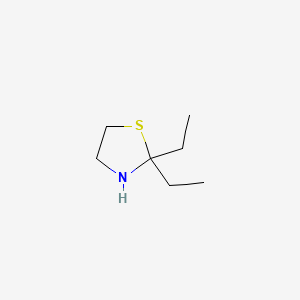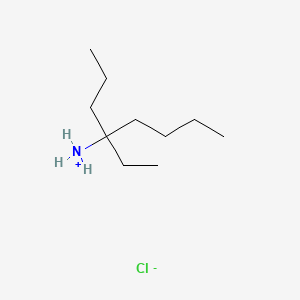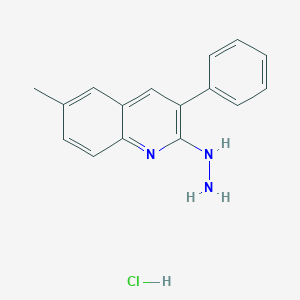
2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H16ClN3 and a molecular weight of 285.77 g/mol. It is known for its unique structure, which includes a quinoline core substituted with hydrazine, a methyl group, and a phenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride typically involves the reaction of 6-methyl-3-phenylquinoline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The quinoline core can intercalate with DNA, affecting gene expression and cell proliferation .
Comparación Con Compuestos Similares
2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Hydrazinoquinoline: Lacks the methyl and phenyl substituents, leading to different chemical and biological properties.
6-Methylquinoline: Lacks the hydrazine and phenyl groups, resulting in different reactivity and applications.
3-Phenylquinoline:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
1172876-77-5 |
|---|---|
Fórmula molecular |
C16H16ClN3 |
Peso molecular |
285.77 g/mol |
Nombre IUPAC |
(6-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3.ClH/c1-11-7-8-15-13(9-11)10-14(16(18-15)19-17)12-5-3-2-4-6-12;/h2-10H,17H2,1H3,(H,18,19);1H |
Clave InChI |
MMWDPNLBCADAGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


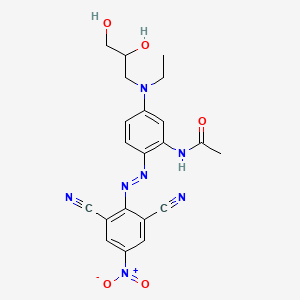
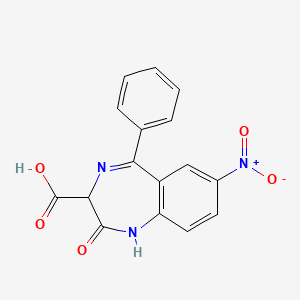
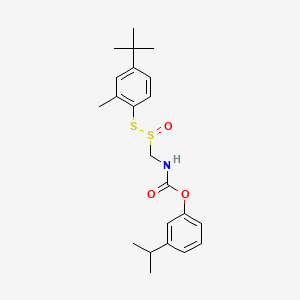
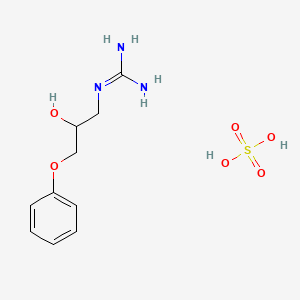
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
